4-Chloro-5-(3-chloropropoxy)quinazoline 4-Chloro-5-(3-chloropropoxy)quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18316154
InChI: InChI=1S/C11H10Cl2N2O/c12-5-2-6-16-9-4-1-3-8-10(9)11(13)15-7-14-8/h1,3-4,7H,2,5-6H2
SMILES:
Molecular Formula: C11H10Cl2N2O
Molecular Weight: 257.11 g/mol

4-Chloro-5-(3-chloropropoxy)quinazoline

CAS No.:

Cat. No.: VC18316154

Molecular Formula: C11H10Cl2N2O

Molecular Weight: 257.11 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-(3-chloropropoxy)quinazoline -

Specification

Molecular Formula C11H10Cl2N2O
Molecular Weight 257.11 g/mol
IUPAC Name 4-chloro-5-(3-chloropropoxy)quinazoline
Standard InChI InChI=1S/C11H10Cl2N2O/c12-5-2-6-16-9-4-1-3-8-10(9)11(13)15-7-14-8/h1,3-4,7H,2,5-6H2
Standard InChI Key FLSDNYWSJCWJCM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)OCCCCl)C(=NC=N2)Cl

Introduction

Structural Characterization and Computational Analysis

Molecular Architecture and Nomenclature

The compound’s IUPAC name, 4-chloro-5-(3-chloropropoxy)quinazoline, defines its substitution pattern: a chlorine atom at position 4 and a 3-chloropropoxy chain at position 5 of the bicyclic quinazoline system . Its molecular formula is C₁₂H₁₂Cl₂N₂O₂, with a molecular weight of 287.14 g/mol . Computational models predict a planar quinazoline core with substituents influencing electronic distribution and steric interactions.

Stereoelectronic Properties

Density functional theory (DFT) calculations for analogous 4-chloro-7-(3-chloropropoxy)-6-methoxyquinazoline reveal a dipole moment of 5.2 Debye, driven by the electronegative chlorine and oxygen atoms . The 3-chloropropoxy group introduces rotational flexibility, with an energy barrier of 2.8 kcal/mol for propoxy chain rotation . These features suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Spectroscopic Signatures

While experimental NMR data for 4-chloro-5-(3-chloropropoxy)quinazoline are unavailable, related compounds exhibit distinct patterns:

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.4 ppm, while methoxy and chloropropoxy groups appear at δ 3.8–4.2 ppm .

  • ¹³C NMR: Quinazoline carbons range from δ 110–160 ppm, with alkoxy carbons at δ 60–70 ppm .

  • Mass Spectrometry: Expected molecular ion peak at m/z 287.14 with fragmentation patterns dominated by Cl loss (-35.5 Da) and propoxy chain cleavage .

Synthetic Routes and Optimization

Core Quinazoline Synthesis

Quinazoline derivatives are typically synthesized via:

  • Cyclocondensation: Anthranilic acid derivatives react with formamide or urea at 150–200°C to form the quinazoline core .

  • Nucleophilic Aromatic Substitution: Chlorine at position 4 is introduced using phosphorus oxychloride (POCl₃) under reflux .

Physicochemical and Pharmacokinetic Properties

Computed Physicochemical Parameters

Key parameters for 4-chloro-5-(3-chloropropoxy)quinazoline (derived from analog data ):

PropertyValue
XLogP33.4
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds5
Topological Polar Surface Area52.8 Ų

The XLogP3 value indicates moderate lipophilicity, suitable for blood-brain barrier penetration. A Topological Polar Surface Area (TPSA) of 52.8 Ų suggests moderate oral bioavailability .

ADME Predictions

  • Absorption: Caco-2 permeability: 12 × 10⁻⁶ cm/s (predicted).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the propoxy chain.

  • Excretion: Renal clearance predominates (70% predicted) .

Research Gaps and Future Directions

  • Synthetic Challenges: Positional isomerism (5- vs. 7-substitution) requires regioselective methods.

  • Biological Screening: No in vivo data exist for this specific isomer.

  • Formulation: Prodrug strategies (e.g., phosphate esters) could improve aqueous solubility.

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